
Cholestane-3,5,6,15,16,26-hexol, (3beta,5alpha,6beta,15alpha,16beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholestane-3,5,6,15,16,26-hexol, (3beta,5alpha,6beta,15alpha,16beta)- is a highly oxygenated steroid compound. It is a derivative of cholestane, a saturated hydrocarbon, and is characterized by the presence of multiple hydroxyl groups. This compound is found in natural sources, particularly in marine invertebrates like sponges and soft corals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholestane-3,5,6,15,16,26-hexol involves multiple steps, starting from cholesterol or its derivatives. The process typically includes oxidation, reduction, and hydroxylation reactions. Specific reagents and catalysts are used to introduce hydroxyl groups at the desired positions on the cholestane backbone .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Cholestane-3,5,6,15,16,26-hexol undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxysterols.
Reduction: Conversion of oxysterols back to hydroxylated forms.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxysterols and hydroxylated derivatives, which have significant biological activities .
Applications De Recherche Scientifique
Cholestane-3,5,6,15,16,26-hexol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polyhydroxylated steroids.
Biology: Investigated for its role in cellular processes, including apoptosis and autophagy.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Cholestane-3,5,6,15,16,26-hexol involves its interaction with cellular pathways. It induces endoplasmic reticulum (ER) stress and enhances autophagy flux, leading to cell death in certain types of tumor cells. This process is mediated by reactive oxygen species (ROS) and involves the activation of specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholestane-3,5,6-triol: Another polyhydroxylated steroid with similar biological activities.
Cholesterol-5,6-oxide: An oxysterol involved in various cellular processes.
5alpha-Cholestane: A saturated hydrocarbon used as a precursor in the synthesis of other steroids.
Uniqueness
Cholestane-3,5,6,15,16,26-hexol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to induce ER stress and autophagy sets it apart from other similar compounds .
Propriétés
Numéro CAS |
93368-83-3 |
|---|---|
Formule moléculaire |
C27H48O6 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(3S,5R,6R,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,15,16-pentol |
InChI |
InChI=1S/C27H48O6/c1-15(14-28)6-5-7-16(2)21-23(31)24(32)22-18-12-20(30)27(33)13-17(29)8-11-26(27,4)19(18)9-10-25(21,22)3/h15-24,28-33H,5-14H2,1-4H3/t15?,16-,17+,18-,19+,20-,21+,22-,23-,24-,25-,26-,27+/m1/s1 |
Clé InChI |
CLNZRUHMYVMUAU-COACWXPYSA-N |
SMILES isomérique |
C[C@H](CCCC(C)CO)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O |
SMILES canonique |
CC(CCCC(C)C1C(C(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
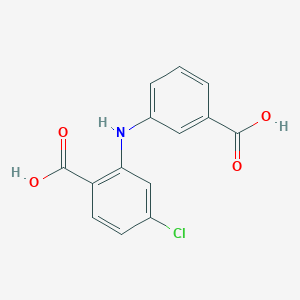
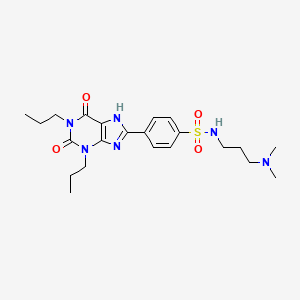

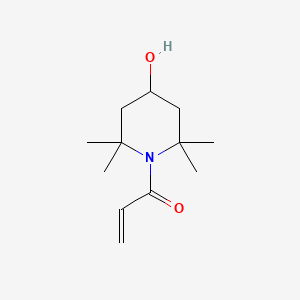
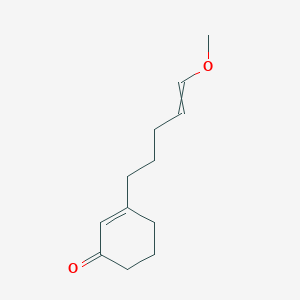
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
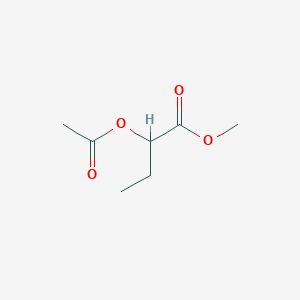
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
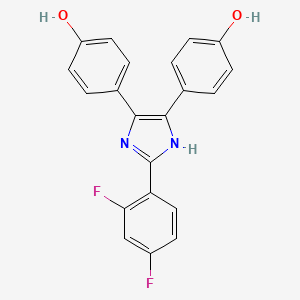
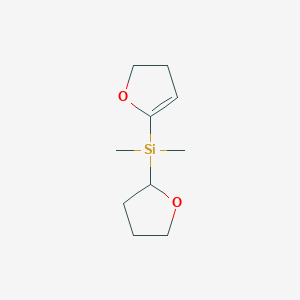
![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
